molecular formula C24H42N4O8 B1446164 tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate CAS No. 1630906-60-3

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate

Cat. No.: B1446164
CAS No.: 1630906-60-3
M. Wt: 514.6 g/mol
InChI Key: HAGQSTKTUAYTMX-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate: is a chemical compound with the molecular formula C24H42N4O8 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate typically involves the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate with oxalic acid. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature ranges to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate is used as a building block for the synthesis of more complex molecules. It is also used in the study of spiro compounds and their unique properties .

Biology: In biology, this compound is used in the study of enzyme inhibitors and their interactions with biological targets. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential as a drug candidate. It is studied for its effects on various biological pathways and its potential therapeutic applications .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to changes in biological pathways and cellular processes .

Comparison with Similar Compounds

  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate
  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Uniqueness: tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate is unique due to its specific spiro structure and the presence of both tert-butyl and oxalate groups. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-6-4-5-11(13)7-12-8-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGQSTKTUAYTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CNC2.CC(C)(C)OC(=O)N1CCCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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